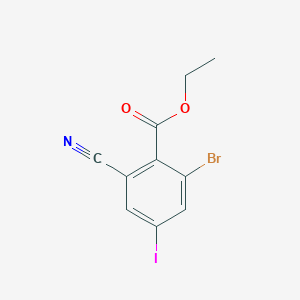
Ethyl 2-bromo-6-cyano-4-iodobenzoate
Descripción general
Descripción
Ethyl 2-bromo-6-cyano-4-iodobenzoate is a useful research compound. Its molecular formula is C10H7BrINO2 and its molecular weight is 379.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-bromo-6-cyano-4-iodobenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . Its structure includes a benzoate moiety with bromine and iodine substituents along with a cyano group. These functional groups contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 340.94 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Bioavailability | High gastrointestinal absorption rate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins involved in various biochemical pathways. The presence of halogens (bromine and iodine) and the cyano group allows it to participate in diverse chemical interactions, influencing its biological effects.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways critical for cellular function.
- Antimicrobial Properties : Some research suggests that this compound exhibits antimicrobial activity, although further studies are required to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : A study demonstrated that at concentrations around 50 μM, this compound significantly inhibited enzyme activity related to certain metabolic pathways, indicating its potential as a therapeutic agent .
- Antimicrobial Activity : Another study explored its antimicrobial properties against various bacterial strains. Results showed that the compound inhibited bacterial growth at specific concentrations, suggesting its utility in developing antimicrobial agents.
- Comparative Analysis : When compared to similar compounds such as Methyl 4-bromo-2-cyano-6-iodobenzoate and Ethyl 4-bromo-2-cyano-6-iodobenzoate, this compound exhibited distinct reactivity patterns due to its unique combination of functional groups. This specificity may influence its effectiveness in drug development.
Comparative Table of Related Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Bromine and iodine substituents | Potential enzyme inhibitor |
| Methyl 4-bromo-2-cyano-6-iodobenzoate | Different positioning of functional groups | Antimicrobial properties |
| Ethyl 4-bromo-2-cyano-6-iodobenzoate | Similar structure but different reactivity | Investigated for drug development |
Propiedades
IUPAC Name |
ethyl 2-bromo-6-cyano-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)9-6(5-13)3-7(12)4-8(9)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRUHVAGNZDUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















